molecular formula C18H21NO2 B3972783 2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide

2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B3972783
M. Wt: 283.4 g/mol
InChI Key: RBYGTNWSGUKNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was first synthesized in 2005 by Abbott Laboratories, a pharmaceutical company based in the United States. A-836,339 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.

Mechanism of Action

A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Upon binding to the CB2 receptor, A-836,339 activates a signaling cascade that leads to the modulation of various physiological processes, including immune function, inflammation, and pain perception.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of immune function, the reduction of inflammation, and the attenuation of pain perception. Additionally, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using A-836,339 in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of CB2-mediated processes. Additionally, A-836,339 has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one limitation of using A-836,339 is its relatively short half-life, which may require frequent dosing in some experimental paradigms.

Future Directions

There are several future directions for research on A-836,339 and the CB2 receptor. One area of interest is the role of CB2-mediated processes in the regulation of immune function and inflammation in various disease states. Additionally, there is growing interest in the potential use of CB2 agonists as neuroprotective agents in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of novel CB2 agonists with improved pharmacokinetic properties and selectivity profiles.

Scientific Research Applications

A-836,339 has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes. Some of the areas where A-836,339 has been studied include pain management, inflammation, neuroprotection, and cancer.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-15-9-11-17(12-10-15)21-13-18(20)19-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGTNWSGUKNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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